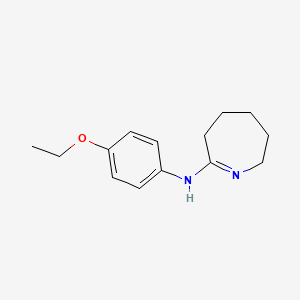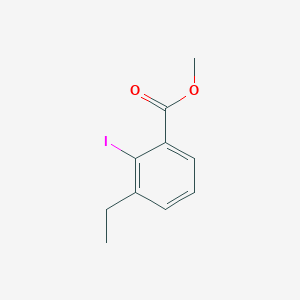
N-(2,5-dibutoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dibutoxy-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dibutoxy-4-nitrophenyl)benzamide typically involves the condensation of 2,5-dibutoxy-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(2,5-dibutoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Alkoxy or aryloxy-substituted benzamides.
科学研究应用
N-(2,5-dibutoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,5-dibutoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- N-(2,5-dimethoxy-4-nitrophenyl)benzamide
- N-(2,5-dibutoxy-4-aminophenyl)benzamide
- N-(2,5-dibutoxy-4-nitrophenyl)acetamide
Uniqueness
N-(2,5-dibutoxy-4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butoxy groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The nitro group can be readily modified to introduce additional functional groups, making it a versatile intermediate for further chemical transformations .
属性
分子式 |
C21H26N2O5 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(2,5-dibutoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H26N2O5/c1-3-5-12-27-19-15-18(23(25)26)20(28-13-6-4-2)14-17(19)22-21(24)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,22,24) |
InChI 键 |
RZQSJWHQNGCRIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


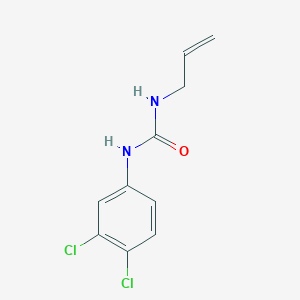

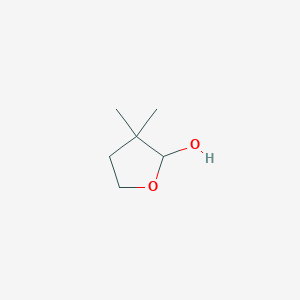
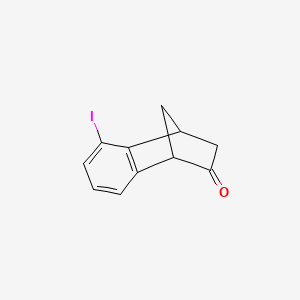
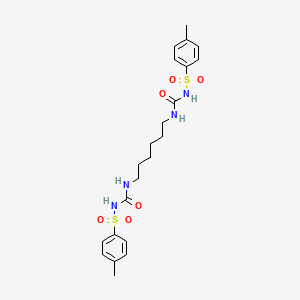
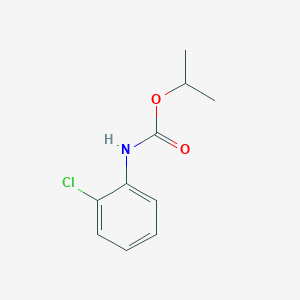


![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)



